molecular formula C₂₁H₃₂O₃ B1158978 1-Formyl Mestanolone

1-Formyl Mestanolone

Cat. No.: B1158978
M. Wt: 332.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mestanolone (CAS 521-11-9), chemically designated as (5α,17β)-17-hydroxy-17-methyl-androstan-3-one, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). It features a 17α-methyl group, enhancing oral bioavailability and resistance to hepatic metabolism . Mestanolone exhibits weak androgenic activity but has been utilized as an intermediate in synthesizing potent AAS like oxandrolone . Its structure lacks olefinic bonds (e.g., at C-1/C-2 or C-4/C-5), which influences biological activity, such as reduced anti-inflammatory and anticancer effects compared to analogs with double bonds .

Properties

Molecular Formula

C₂₁H₃₂O₃

Molecular Weight

332.48

Synonyms

(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthrene-1-carbaldehyde; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Mestanolone is structurally compared to DHT, mesterolone, methenolone, and oxandrolone (Table 1).

Table 1: Structural Features of Mestanolone and Analogous Compounds

Compound Key Structural Features Molecular Formula Molecular Weight
Mestanolone 17α-methyl, 5α-reduced, no double bonds C₂₀H₃₂O₂ 304.47
DHT 5α-reduced, no 17α-methyl C₁₉H₃₀O₂ 290.44
Mesterolone 1α-methyl, 5α-reduced, no 17α-methyl C₂₀H₃₂O₂ 304.47
Methenolone 1α-methyl, Δ1 double bond, 5α-reduced C₂₀H₃₀O₂ 302.45
Oxandrolone 17α-methyl, 2-oxa substitution, Δ1 double bond C₁₉H₃₀O₃ 306.44
  • Key Differences: Mestanolone vs. DHT: The 17α-methyl group in mestanolone increases metabolic stability but reduces binding affinity to androgen receptors (AR) compared to DHT . Mestanolone vs. Mesterolone: Mesterolone has a 1α-methyl group but lacks the 17α-methyl, leading to divergent effects on mineralocorticoid biosynthesis (e.g., hypertension) . Mestanolone vs. Methenolone: Methenolone’s Δ1 double bond enhances anabolic activity and CYP17A1 enzyme interference .

Androgenic and Anabolic Effects :

  • Mestanolone binds to AR with moderate affinity (Ki = 0.52 µM) but shows weaker androgenic effects than DHT or testosterone .
  • Unlike oxandrolone, mestanolone lacks a 2-oxa substitution, reducing its anabolic-to-androgenic ratio .

Receptor Binding and Enzymatic Interactions :

  • Estrogen Receptor (ER): Mestanolone inhibits ER binding (IC₅₀ = 1.6 µM), though weaker than BBP (IC₅₀ = 0.46 µM) .
  • Aromatase Inhibition: Conflicting in silico models classify mestanolone as both an aromatase inhibitor and non-inhibitor, suggesting inconclusive activity .

Cytotoxicity :

  • Mestanolone exhibits selective cytotoxicity against HeLa cells (IC₅₀ = 27.6 µM), outperformed by its metabolite 6 (IC₅₀ = 12.8 µM) . In contrast, analogs like oxymetholone induce hepatic injury, highlighting mestanolone’s relatively safer profile .

Pharmacokinetics and Metabolism

  • Metabolism: Mestanolone undergoes microbial hydroxylation (e.g., by Cunninghamella blakesleeana) to yield metabolites with enhanced cytotoxicity .
  • Excretion : Primarily hepatic, with metabolites detectable in urine .
  • Stability: The 17α-methyl group extends half-life compared to non-methylated analogs like DHT .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 1-Formyl Mestanolone to ensure structural accuracy?

  • Methodological Answer : Synthesis typically involves microbial transformation or chemical modification of mestanolone precursors. Characterization requires a combination of chromatographic (e.g., reverse-phase HPLC for purity assessment ) and spectroscopic techniques (¹H/¹³C NMR, IR, and high-resolution mass spectrometry) to confirm structural modifications at specific sites like C-1 or C-17 . Researchers must document solvent systems, gradient conditions, and spectral reference data to enable reproducibility .

Q. How should researchers design cytotoxicity assays for this compound to ensure reliable evaluation of its biological activity?

  • Methodological Answer : Use standardized protocols such as the MTT assay, specifying cell lines (e.g., HeLa, H460, or 3T3) and incubation conditions (e.g., 27°C for microbial studies) . Include positive controls (e.g., known cytotoxins) and validate results through dose-response curves. Note that selective activity in cancer vs. normal cell lines (e.g., inactivity in 3T3 cells) may indicate therapeutic potential .

Q. What steps are critical for ensuring reproducibility in microbial transformation studies of this compound?

  • Methodological Answer : Document strain-specific conditions (e.g., Cunninghamella blakesleeana culture parameters), substrate concentrations, and extraction protocols (e.g., CH₂Cl₂ partitioning, silica gel chromatography) . Provide raw spectral data and chromatograms in supplementary materials to allow independent verification of metabolite isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies may arise from variations in cell line sensitivity, metabolic activation pathways, or impurity profiles. Conduct comparative studies using identical cell lines and standardized compound purity (≥98% by HPLC). Employ metabolomic profiling to identify active vs. inactive derivatives and validate findings through orthogonal assays (e.g., apoptosis markers) . Cross-reference microbial transformation data to rule out structural misassignment .

Q. What advanced analytical strategies are recommended for elucidating the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use stable isotope labeling or tandem mass spectrometry (MS/MS) to track metabolic modifications (e.g., hydroxylation at C-9, C-11, or dehydrogenation at C-1/C-2) . Combine in vitro microbial models with in silico prediction tools (e.g., molecular docking) to identify enzymes (e.g., cytochrome P450 isoforms) responsible for specific transformations .

Q. How should researchers address challenges in structural elucidation of this compound metabolites with overlapping spectral data?

  • Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve signal overlap in complex mixtures . Compare experimental data with computational predictions (e.g., density functional theory for chemical shift calculations) and validate using X-ray crystallography where feasible . Publish raw spectral datasets in repositories for peer validation .

Q. What experimental frameworks are effective for studying the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Systematically modify functional groups (e.g., formyl vs. hydroxyl at C-1) and assess changes in bioactivity using high-throughput screening. Corrogate SAR data with molecular dynamics simulations to predict binding affinities to androgen receptors or metabolic enzymes . Use clustering analysis to identify critical pharmacophores .

Methodological Guidelines

  • Data Reporting : Follow journal-specific requirements for experimental details (e.g., limited compound characterization in main text, supplementary data for >5 derivatives) .
  • Ethical Compliance : Declare conflicts of interest and funding sources (e.g., OPCW grants for bioactivity studies) .
  • Validation : Address uncertainties in cytotoxicity assays by reporting instrument error margins and statistical power calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.